molecular formula C7H11N3O B1400684 N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]cyclopropanamine CAS No. 1179634-23-1

N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]cyclopropanamine

Cat. No. B1400684
CAS RN: 1179634-23-1
M. Wt: 153.18 g/mol
InChI Key: MWDKHAHPPBWZAH-UHFFFAOYSA-N
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Description

1,2,4-Oxadiazole is a heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered ring . It is a well-known pharmacophore, frequently encountered in active pharmaceutical ingredients with various therapeutic focuses .


Synthesis Analysis

An efficient one-pot method was developed for the synthesis of 2-(1,2,4-oxadiazol-5-yl)anilines via the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature .


Molecular Structure Analysis

The orientation of the amide N-H and C=O bonds in a 1,2,4-oxadiazole compound is anti .


Chemical Reactions Analysis

1,2,4-Oxadiazoles can rearrange into other heterocycles due to low aromaticity and the presence of the weak O–N bond, which is actively employed in organic synthesis .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its exact structure. For a related compound, N-Methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)benzylamine, the molecular weight is 203.24 g/mol .

Scientific Research Applications

Chemical and Biological Properties

  • LSD1 Inhibition for CNS Diseases : Cyclopropanamine compounds, including N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]cyclopropanamine, have been investigated for their ability to inhibit lysine-specific demethylase 1 (LSD1). This inhibition impacts histone methylation and could have therapeutic applications in several central nervous system (CNS) diseases, such as schizophrenia, Rett’s syndrome, fragile X syndrome, Alzheimer’s disease, and epilepsy (B. Blass, 2016).

  • Ring-Fission/C–C Bond Cleavage : Studies on related compounds, like N-alkyl-N-methyl-N-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]amine, demonstrate interesting chemical behaviors such as ring-fission and C–C bond cleavage reactions. These reactions contribute to the understanding of chemical properties and potential synthetic applications of related oxadiazole compounds (C. Jäger et al., 2002).

  • Concomitant Polymorphic Forms : Research on similar oxadiazole derivatives has revealed insights into their polymorphic forms, which is crucial for understanding the material's stability and potential pharmaceutical applications. Such studies help in deducing the stability and solubility properties of related compounds (S. Shishkina et al., 2020).

Therapeutic Applications

  • Antiepileptic Activity : Compounds like N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]cyclopropanamine may have potential in treating epilepsy, as studies on structurally similar compounds have demonstrated anticonvulsant activities. These findings indicate the potential for the development of new antiepileptic drugs (H. Rajak et al., 2013).

  • Synthesis and Bioisosterism in Drug Design : The synthesis of related 1,2,4-oxadiazole compounds and their use in bioisosterism highlights their importance in drug design, potentially offering novel therapeutic agents for various diseases (Y. Dürüst et al., 2012).

  • Potential in Cancer Treatment : Some studies have investigated related compounds for their potential in cancer treatment. For instance, the combination of respiratory chain inhibition and dimethyl α-ketoglutarate has shown to be lethal to cancer cells, demonstrating the potential of related compounds in oncological research (V. Sica et al., 2019).

Safety and Hazards

The safety and hazards of a compound also depend on its exact structure. For a related compound, N-Methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)benzylamine, it has a GHS07 pictogram and a warning signal word .

Future Directions

The future directions for research into 1,2,4-oxadiazole compounds are broad, given their wide range of biological activities and applications in various scientific areas .

properties

IUPAC Name

N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]cyclopropanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O/c1-5-9-7(11-10-5)4-8-6-2-3-6/h6,8H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWDKHAHPPBWZAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)CNC2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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